(2-chlorophenyl)methyl-[5-[[2-[5-[(2-chlorophenyl)methyl-diethylazaniumyl]pentylamino]-2-oxoacetyl]amino]pentyl]-diethylazanium;diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMMONIUM, (OXALYLBIS(IMINOPENTAMETHYLENE))BIS((o-CHLOROBENZYL)DIETHYL-, DIIODIDE is a quaternary ammonium compound known for its cholinesterase inhibitory activity. This compound is structurally characterized by the presence of oxalylbis(imino)pentamethylene and o-chlorobenzyl groups, making it a complex molecule with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMMONIUM, (OXALYLBIS(IMINOPENTAMETHYLENE))BIS((o-CHLOROBENZYL)DIETHYL-, DIIODIDE typically involves the reaction of oxalyl chloride with diethylamine to form an intermediate, which is then reacted with o-chlorobenzyl chloride under reflux conditions. The final product is obtained by quaternization with methyl iodide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
AMMONIUM, (OXALYLBIS(IMINOPENTAMETHYLENE))BIS((o-CHLOROBENZYL)DIETHYL-, DIIODIDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted benzyl derivatives.
Scientific Research Applications
AMMONIUM, (OXALYLBIS(IMINOPENTAMETHYLENE))BIS((o-CHLOROBENZYL)DIETHYL-, DIIODIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential in treating neurological disorders due to its cholinesterase inhibitory activity.
Industry: Utilized in the development of antimicrobial agents and surfactants
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cholinesterase enzymes. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is crucial for its potential therapeutic applications in conditions like myasthenia gravis .
Comparison with Similar Compounds
Similar Compounds
Ambenonium Chloride: Another cholinesterase inhibitor with a similar structure but different pharmacokinetic properties.
Neostigmine: A well-known cholinesterase inhibitor used in clinical settings.
Pyridostigmine: Similar in function but with a longer duration of action.
Uniqueness
AMMONIUM, (OXALYLBIS(IMINOPENTAMETHYLENE))BIS((o-CHLOROBENZYL)DIETHYL-, DIIODIDE stands out due to its unique structural features, which confer distinct binding properties and biological activity. Its ability to form stable complexes with cholinesterase enzymes makes it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
105503-38-6 |
---|---|
Molecular Formula |
C34H54Cl2I2N4O2 |
Molecular Weight |
875.5 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl-[5-[[2-[5-[(2-chlorophenyl)methyl-diethylazaniumyl]pentylamino]-2-oxoacetyl]amino]pentyl]-diethylazanium;diiodide |
InChI |
InChI=1S/C34H52Cl2N4O2.2HI/c1-5-39(6-2,27-29-19-11-13-21-31(29)35)25-17-9-15-23-37-33(41)34(42)38-24-16-10-18-26-40(7-3,8-4)28-30-20-12-14-22-32(30)36;;/h11-14,19-22H,5-10,15-18,23-28H2,1-4H3;2*1H |
InChI Key |
FBMRSLFDOCAENZ-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CCCCCNC(=O)C(=O)NCCCCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[I-].[I-] |
Canonical SMILES |
CC[N+](CC)(CCCCCNC(=O)C(=O)NCCCCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[I-].[I-] |
Synonyms |
(2-chlorophenyl)methyl-[5-[[5-[(2-chlorophenyl)methyl-diethyl-ammonio] pentylcarbamoylformyl]amino]pentyl]-diethyl-azanium diiodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.